molecular formula C10H20N2O B1281445 4-(Piperidin-4-ylmethyl)morpholine CAS No. 81310-62-5

4-(Piperidin-4-ylmethyl)morpholine

Cat. No. B1281445
CAS RN: 81310-62-5
M. Wt: 184.28 g/mol
InChI Key: DEZJKGVJDMAGPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Piperidin-4-ylmethyl)morpholine involves various methods. For instance, enaminones containing morpholine moieties were synthesized by refluxing with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, leading to dihydropyrimidinone derivatives with good yields . Additionally, azetidine-based isosteres of morpholine were synthesized on a gram scale, with cyclization as a key step . Other methods include the cyclocondensation of amino-pyrimidine-thiols with α-haloketones , and the reaction of bromopyruvate with morpholine to yield tetrahydroindole derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various techniques such as single crystal X-ray crystallography . For example, the three-dimensional structure of an enaminone containing a morpholine moiety was confirmed by this method . The molecular geometry of azetidine-based isosteres showed increased conformational flexibility compared to parent heterocycles . The crystal structure of a bioactive heterocycle with a morpholine ring indicated that it adopts a chair conformation .

Chemical Reactions Analysis

Chemical reactions involving morpholine derivatives include the synthesis of dihydropyrimidinone derivatives , the addition of tertiary enamines to nitrochromenes , and the rearrangement with bromopyruvate to form tetrahydroindoles . The ozonation of morpholine has been studied, revealing that it can be degraded by ozone through various pathways, including nonradical addition and radical-mediated transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. Ionic liquid crystals containing morpholinium cations exhibit rich mesomorphic behavior, with various observed phases depending on the cation and anion types . The stability of molecules can be influenced by intermolecular hydrogen bonds, as seen in the bioactive heterocycle containing a morpholine ring . The ozonation of morpholine results in incomplete transformation, indicating a chain reaction that decomposes ozone .

Scientific Research Applications

Synthesis and Chemical Reactions

4-(Piperidin-4-ylmethyl)morpholine has been utilized in various synthesis and chemical reactions. For example, an efficient synthesis method for 2-arylamino-2-imidazolines involved using 4-(piperidin-4-ylmethyl)morpholine derivatives (Genç & Servi, 2005). Similarly, the compound played a role in synthesizing 4-(3H)-quinazolinone derivatives under solvent-free conditions, demonstrating its versatility in organic synthesis (Acharyulu et al., 2008).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, 4-(Piperidin-4-ylmethyl)morpholine derivatives have shown potential in various therapeutic areas. For instance, specific derivatives demonstrated antitubercular and antifungal activities, indicating their potential in treating infectious diseases (Syed et al., 2013). Moreover, compounds containing this chemical structure have been explored as potent inhibitors in cancer research, specifically targeting the mammalian target of rapamycin (mTOR) kinase (Nowak et al., 2009).

Corrosion Inhibition

Apart from medicinal applications, 4-(Piperidin-4-ylmethyl)morpholine derivatives have been investigated for their inhibitive effects on corrosion. Research has shown that these compounds can significantly reduce the corrosion rate in specific environments, such as sodium chloride solutions, making them valuable in material science and engineering (Amar et al., 2006).

Crystallography and Molecular Structure Analysis

The compound has also been a subject of interest in crystallography and molecular structure analysis. Studies have detailed the crystal structures of various derivatives, providing insights into their molecular conformations and interactions (Al-Mutairi et al., 2021).

Safety And Hazards

The safety information for “4-(Piperidin-4-ylmethyl)morpholine” indicates that it is classified with the signal word “Danger” and has hazard statements H302-H315-H318-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

4-(piperidin-4-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZJKGVJDMAGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510232
Record name 4-[(Piperidin-4-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-ylmethyl)morpholine

CAS RN

81310-62-5
Record name 4-[(Piperidin-4-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-4-ylmethyl)morpholine
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